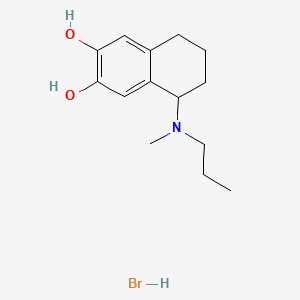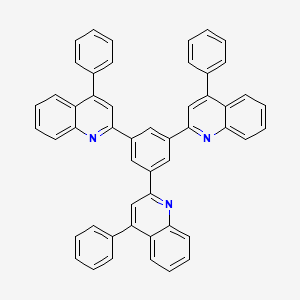
3-(6-Bromo-1-oxoisoquinolin-2(1H)-yl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperidinedione, 3-(6-bromo-1-oxo-2(1H)-isoquinolinyl)- typically involves the reaction of piperidinedione with a brominated isoquinoline derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Piperidinedione, 3-(6-bromo-1-oxo-2(1H)-isoquinolinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
2,6-Piperidinedione, 3-(6-bromo-1-oxo-2(1H)-isoquinolinyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,6-Piperidinedione, 3-(6-bromo-1-oxo-2(1H)-isoquinolinyl)- involves its interaction with specific molecular targets and pathways. As a lenalidomide analog, it may modulate the immune response, inhibit angiogenesis, and induce apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but they likely involve the modulation of cytokine production and the inhibition of certain signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lenalidomide: Shares structural similarities and has similar biological activities.
Thalidomide: Another analog with comparable therapeutic properties.
Pomalidomide: A related compound with enhanced potency and efficacy.
Uniqueness
2,6-Piperidinedione, 3-(6-bromo-1-oxo-2(1H)-isoquinolinyl)- is unique due to its specific brominated isoquinoline structure, which may confer distinct chemical and biological properties compared to other analogs. This uniqueness makes it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C14H11BrN2O3 |
|---|---|
Poids moléculaire |
335.15 g/mol |
Nom IUPAC |
3-(6-bromo-1-oxoisoquinolin-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H11BrN2O3/c15-9-1-2-10-8(7-9)5-6-17(14(10)20)11-3-4-12(18)16-13(11)19/h1-2,5-7,11H,3-4H2,(H,16,18,19) |
Clé InChI |
SUFNIVKCZCTEPU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C=CC3=C(C2=O)C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl-](/img/structure/B13939003.png)






![3,5-Dibromo-2-[(3,4-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13939030.png)


![2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole](/img/structure/B13939049.png)
![N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-bromobenzamide](/img/structure/B13939050.png)

